molecular formula C10H12BrN3 B13612773 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide

Cat. No.: B13612773
M. Wt: 254.13 g/mol
InChI Key: QRKYMEJOXOQWMB-UHFFFAOYSA-N
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Description

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes an indeno-imidazole core

Preparation Methods

The synthesis of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further reacted to form the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide can be compared with other imidazole derivatives, such as:

    Imidazole: A simpler structure with broad applications in pharmaceuticals and agriculture.

    Benzimidazole: Known for its use in antifungal and antiparasitic drugs.

    Thiazole derivatives: Often used in the development of antimicrobial agents.

The uniqueness of this compound lies in its indeno-imidazole core, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H12BrN3

Molecular Weight

254.13 g/mol

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C10H11N3.BrH/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10;/h4-5H,1-3H2,(H3,11,12,13);1H

InChI Key

QRKYMEJOXOQWMB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=C(N3)N.Br

Origin of Product

United States

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